molecular formula C12H11N B2367602 2-(m-Tolyl)pyridine CAS No. 182925-44-6; 4373-61-9

2-(m-Tolyl)pyridine

Cat. No.: B2367602
CAS No.: 182925-44-6; 4373-61-9
M. Wt: 169.227
InChI Key: JMTCQDNRTSGBGC-UHFFFAOYSA-N
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Description

2-(m-Tolyl)pyridine is an organic compound with the molecular formula C12H11N. It is a derivative of pyridine, where a methylphenyl group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(m-Tolyl)pyridine can be synthesized through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . This approach allows for the synthesis of 2-substituted pyridines in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow methods for the synthesis of 2-methylpyridines has also been explored to improve production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

2-(m-Tolyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyridine
  • 2-(4-Methylphenyl)pyridine
  • 2-(3,4,5-Trimethoxyphenyl)pyridine

Comparison

Compared to similar compounds, 2-(m-Tolyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and properties. For example, the presence of the methyl group at the 3-position of the phenyl ring can affect its electronic properties and steric interactions, making it distinct from other phenylpyridine derivatives .

Properties

IUPAC Name

2-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTCQDNRTSGBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963106
Record name 2-(3-Methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-61-9
Record name 2-(3-Methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4373-61-9
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